Ethyl 3-bromo-5-chloro-4-nitrobenzoate
Description
Properties
Molecular Formula |
C9H7BrClNO4 |
|---|---|
Molecular Weight |
308.51 g/mol |
IUPAC Name |
ethyl 3-bromo-5-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3 |
InChI Key |
DBWCNWHTGXIASX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions occur at the correct positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzoates depending on the substituent introduced.
Reduction: Ethyl 3-amino-5-chloro-4-nitrobenzoate.
Oxidation: Products such as carboxylic acids or quinones.
Scientific Research Applications
Ethyl 3-bromo-5-chloro-4-nitrobenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The most structurally analogous compound identified is Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9), which shares the same benzoate ester backbone but differs in substituent positions and types . A detailed comparison is provided below:
Reactivity and Stability
- Electrophilic Substitution: The nitro group in this compound strongly deactivates the ring, making electrophilic substitution reactions (e.g., nitration, sulfonation) improbable.
- Nucleophilic Aromatic Substitution : Both compounds may undergo nucleophilic substitution under forcing conditions, but the nitro group’s meta-directing nature in the target compound could favor specific substitution patterns.
- Thermal Stability : Nitro-containing compounds like this compound may exhibit lower thermal stability compared to the fluorinated analog, which lacks explosive tendencies.
Research Findings and Implications
Substituent Position Effects : The 4-nitro group in the target compound creates a more electron-deficient ring than the 4-fluoro substituent, altering reaction pathways and solubility.
Bioactivity Potential: Nitro groups are associated with antimicrobial and antiparasitic activities, whereas fluorine is favored in CNS-targeting drugs due to blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-bromo-5-chloro-4-nitrobenzoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid derivative. For example:
Nitration : Introduce the nitro group to a halogen-substituted benzoic acid precursor under controlled nitration conditions (e.g., mixed acid at 0–5°C to avoid over-nitration) .
Esterification : React the nitro-substituted benzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) or DCC as a coupling agent. highlights the use of thionyl chloride in benzene with dimethylformamide (DMF) as a catalyst for analogous esterifications .
Halogenation : Bromine and chlorine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, bromination using Br₂ in acetic acid or chlorination with Cl₂ gas under inert conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess halogenating agents) and temperature (e.g., reflux for esterification) to improve yields.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : Use - and -NMR to confirm substitution patterns. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic protons) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., distinct and clusters) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved for this compound?
- Approach :
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust for solvent effects (e.g., chloroform vs. DMSO) .
Crystallographic Cross-Check : Use X-ray data to confirm spatial arrangement of substituents, which may explain anomalous coupling due to steric hindrance or resonance effects .
Isotopic Analysis : For ambiguous halogen signals, employ -coupling analysis or ESI-MS to differentiate Br/Cl isotopic contributions .
Q. What strategies mitigate byproduct formation during multi-step synthesis (e.g., ester hydrolysis or undesired halogen migration)?
- Key Strategies :
- Protection/Deprotection : Temporarily protect reactive sites (e.g., nitro groups) with acetyl or tert-butyl groups during halogenation .
- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to minimize hydrolysis during esterification. emphasizes benzene’s role in stabilizing reactive intermediates .
- Low-Temperature Halogenation : Perform bromination/chlorination at –20°C to reduce radical side reactions.
Data Contradiction Analysis
Methodological Recommendations
- Synthesis : Optimize nitro positioning before halogenation to avoid steric clashes.
- Characterization : Combine crystallography (SHELX ) with spectroscopic data for unambiguous assignment.
- Data Analysis : Cross-validate computational models (e.g., DFT) with experimental results to resolve contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
